N-(4-Methylphenyl)aziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methylphenyl)aziridine: is an organic compound characterized by a three-membered aziridine ring attached to a 4-methylphenyl group Aziridines are known for their significant ring strain, which makes them highly reactive and valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aziridination of Alkenes: One common method involves the aziridination of alkenes using organic azides in the presence of metal catalysts such as copper (II) triflate or cobalt (II) porphin. The reaction proceeds via a metal nitrenoid intermediate, which adds to the alkene to form the aziridine ring.
Cyclization of 2-Chloroalkylamines: Another method involves the cyclization of 2-chloroalkylamines under basic conditions to form the aziridine ring.
Industrial Production Methods: Industrial production of N-(4-Methylphenyl)aziridine typically involves large-scale aziridination reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Ring Opening: N-(4-Methylphenyl)aziridine undergoes nucleophilic ring-opening reactions with various nucleophiles such as amines, alcohols, and thiols. These reactions are often catalyzed by acids or bases and result in the formation of open-chain amines.
Oxidation and Reduction: The compound can undergo oxidation to form this compound N-oxide or reduction to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Common reagents include amines, alcohols, and thiols, often in the presence of acids or bases as catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Nucleophilic Ring Opening: Open-chain amines with various functional groups depending on the nucleophile used.
Oxidation: this compound N-oxide.
Reduction: Corresponding amine.
Scientific Research Applications
Chemistry: N-(4-Methylphenyl)aziridine is used as a building block in the synthesis of various nitrogen-containing compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s reactivity makes it useful in the development of biologically active molecules, including potential anticancer and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings due to its ability to undergo polymerization reactions .
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)aziridine primarily involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can be opened by nucleophiles, leading to the formation of various functionalized amines . This reactivity is exploited in both synthetic and biological applications.
Comparison with Similar Compounds
Aziridine: The parent compound with a three-membered ring and no substituents.
N-Phenylaziridine: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
N-Benzylaziridine: Contains a benzyl group instead of a 4-methylphenyl group.
Uniqueness: This substituent can influence the compound’s electronic properties and steric effects, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
38201-24-0 |
---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19 g/mol |
IUPAC Name |
1-(4-methylphenyl)aziridine |
InChI |
InChI=1S/C9H11N/c1-8-2-4-9(5-3-8)10-6-7-10/h2-5H,6-7H2,1H3 |
InChI Key |
DXKVWMIYBPVXIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.